

Preparing Stock Solutions of PF-429242 Dihydrochloride: An Application Note and Protocol

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Compound of Interest

Compound Name: PF429242 dihydrochloride

Cat. No.: B3026396

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Abstract

This document provides a detailed protocol for the preparation of stock solutions of PF-429242 dihydrochloride, a potent and selective inhibitor of Site-1 Protease (S1P). Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This guide consolidates key information on the inhibitor's properties, solubility, and handling to support research in areas such as lipid metabolism, oncology, and virology.

Introduction to PF-429242 Dihydrochloride

PF-429242 is a reversible and competitive inhibitor of Site-1 Protease (S1P), also known as subtilase kexin isozyme-1 (SKI-1).^{[1][2][3][4]} S1P plays a crucial role in the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that regulate the synthesis of cholesterol and fatty acids.^{[5][6]} By inhibiting S1P, PF-429242 prevents the processing and nuclear translocation of SREBPs, leading to a downstream reduction in the expression of lipogenic genes.^{[7][8]} This mechanism of action makes PF-429242 a valuable tool for studying lipid metabolism and a potential therapeutic agent for diseases characterized by dysregulated lipid synthesis, such as certain cancers and viral infections.^{[5][9][10]}

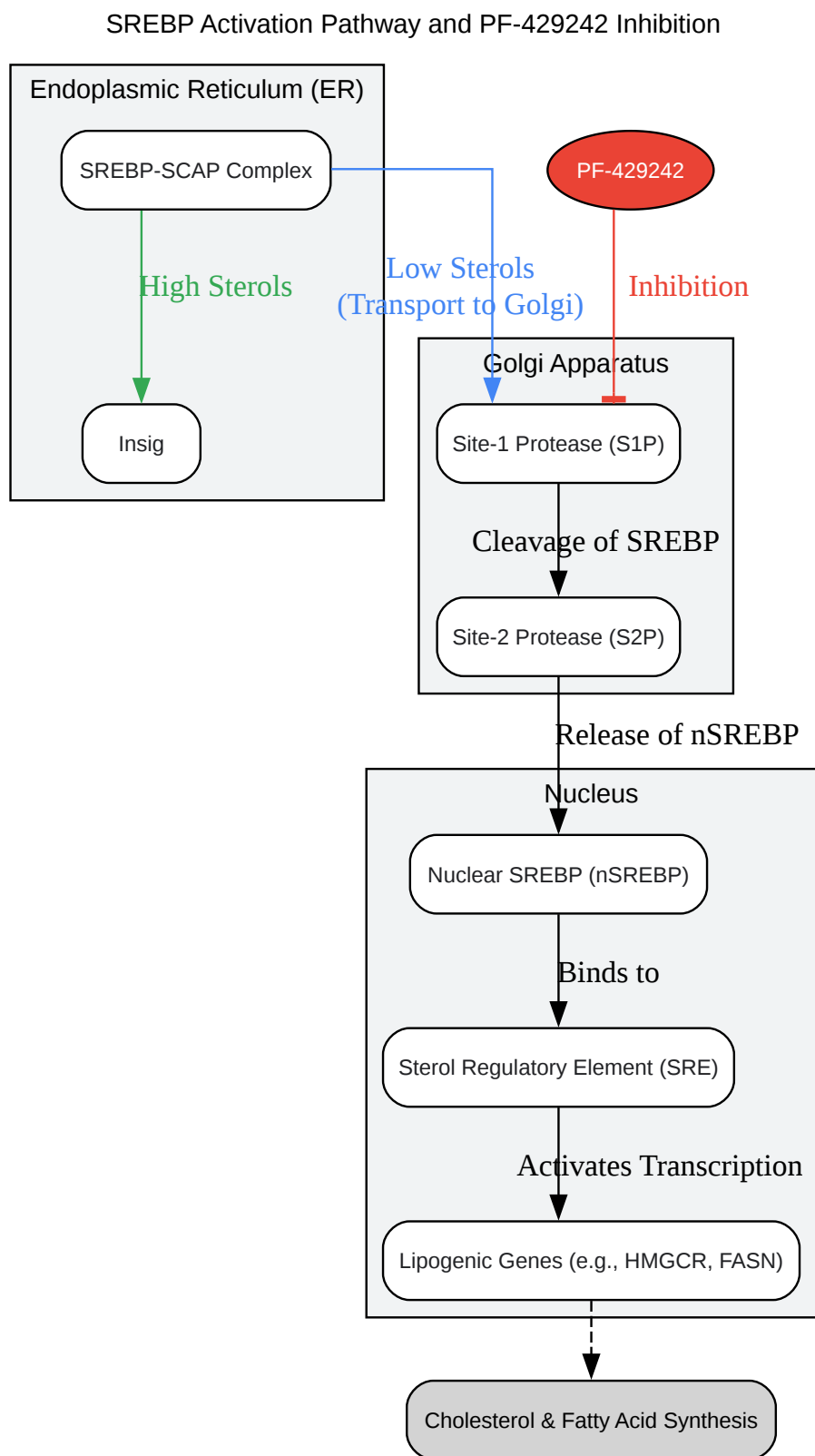
Physicochemical and Biological Properties

A summary of the key quantitative data for PF-429242 dihydrochloride is presented in the table below for easy reference.

| Property | Value |
|--|---|
| Molecular Weight | 482.49 g/mol [1][8][11] |
| Formula | C ₂₅ H ₃₅ N ₃ O ₂ · 2HCl[1][8][11] |
| CAS Number | 2248666-66-0[1][4][8] |
| Purity | ≥97%[1][11] |
| Appearance | Crystalline solid[8] |
| IC ₅₀ for S1P | 170 nM (human recombinant)[7][8], 175 nM[2][3][4] |
| IC ₅₀ for Cholesterol Synthesis | 0.5 μM (in HepG2 cells)[2], 0.53 μM (in CHO cells)[1][11] |
| Solubility in DMSO | ≥83.3 mg/mL (172.65 mM)[3], 82 mg/mL (200.21 mM)[7], 50 mM[1][11], 30 mg/mL[8] |
| Solubility in Water | 82 mg/mL[7], 50 mM (24.12 mg/mL)[1][11], 10 mg/mL (in PBS, pH 7.2)[8] |
| Solubility in Ethanol | 82 mg/mL[7], 30 mg/mL[8] |
| Storage (Solid) | Desiccate at room temperature[1][11] or at -20°C[8]. Stable for ≥ 4 years at -20°C[8]. |
| Storage (In Solution) | Store at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to prepare fresh solutions or use pre-packaged sizes as solutions can be unstable.[3][4] |

Signaling Pathway of SREBP Activation and Inhibition by PF-429242

The diagram below illustrates the SREBP signaling pathway and the point of inhibition by PF-429242.



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Caption: SREBP pathway showing inhibition by PF-429242.

Experimental Protocols

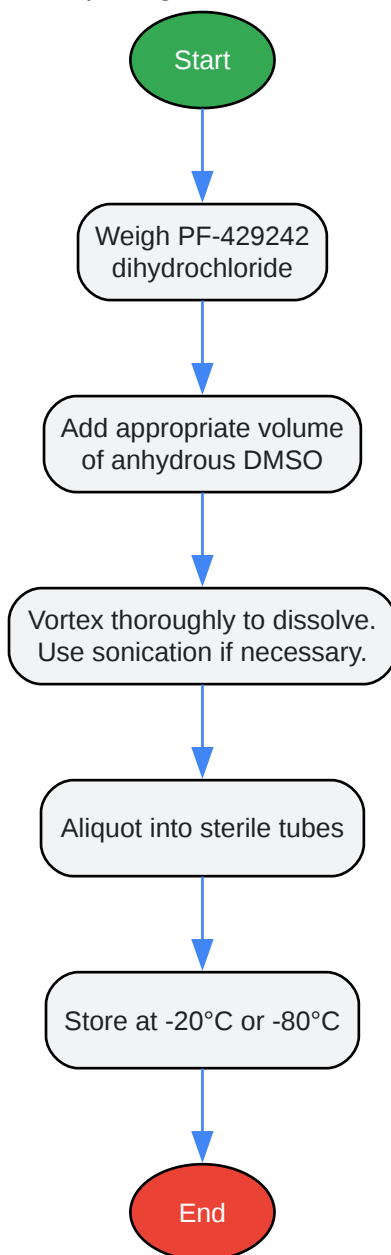
Materials and Equipment

- PF-429242 dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile deionized water or Phosphate-Buffered Saline (PBS)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 50 mM DMSO Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO, which is a common solvent for this compound.

Workflow for Preparing PF-429242 Stock Solution



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Caption: Experimental workflow for stock solution preparation.

Procedure:

- Safety First: Don appropriate PPE before handling the compound and solvents.
- Calculation: To prepare a 50 mM stock solution, use the following calculation:

- Volume of DMSO (in μL) = (Mass of PF-429242 in mg / 482.49 mg/mmol) * 20,000
- Example: For 5 mg of PF-429242, you would need approximately 207.3 μL of DMSO.
- Weighing: Carefully weigh the desired amount of PF-429242 dihydrochloride powder in a sterile microcentrifuge tube.
- Dissolving: Add the calculated volume of anhydrous DMSO to the tube. It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[7]
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
- Storage: Store the aliquots at -20°C or -80°C . When stored at -80°C , the solution is stable for up to two years; at -20°C , it is stable for up to one year.[3]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution is typically diluted to the final working concentration in the cell culture medium. For example, to achieve a final concentration of 10 μM in 1 mL of medium, add 0.2 μL of the 50 mM DMSO stock solution. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically $<0.5\%$).

In Vivo Formulation (for reference)

For animal studies, PF-429242 can be formulated for administration. One example of an in vivo formulation involves a vehicle of PEG300, Tween80, and saline.[3][7]

- Example Formulation: To prepare a 1 mL working solution, 50 μL of an 82 mg/mL DMSO stock solution can be mixed with 400 μL of PEG300. After mixing, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH₂O to reach the final volume.[7] Such solutions should be prepared fresh and used immediately.[7]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the preparation and use of PF-429242 dihydrochloride stock solutions. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes in studies investigating the SREBP signaling pathway and its role in various physiological and pathological processes.

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